molecular formula C14H17N5O3 B12452190 Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro-

Phenol, 2-(1,3,5-triaza-7-adamantyl)iminomethyl-4-nitro-

Cat. No.: B12452190
M. Wt: 303.32 g/mol
InChI Key: MBJVNSGPVKUYCI-UHFFFAOYSA-N
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Description

4-nitro-2-[(E)-{1,3,5-triazatricyclo[3311(3),?]decan-7-ylimino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenol group, and a triazatricyclodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol typically involves multiple steps. One common method includes the reaction of 1,3,5-triazatricyclodecane with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with 4-nitrophenol under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as methanol, ethanol, or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. Safety measures, including the use of personal protective equipment and adherence to laboratory safety protocols, are crucial during production .

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenol ring .

Scientific Research Applications

4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol involves its interaction with specific molecular targets and pathways. The nitro group and phenol group can participate in various biochemical reactions, potentially affecting cellular processes. The triazatricyclodecane moiety may also play a role in the compound’s overall activity by stabilizing its structure and facilitating interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-2-[(E)-{1,3,5-triazatricyclo[3.3.1.1(3),?]decan-7-ylimino}methyl]phenol is unique due to its combination of a nitro group, phenol group, and triazatricyclodecane moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in scientific research .

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

4-nitro-2-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)phenol

InChI

InChI=1S/C14H17N5O3/c20-13-2-1-12(19(21)22)3-11(13)4-15-14-5-16-8-17(6-14)10-18(7-14)9-16/h1-4,20H,5-10H2

InChI Key

MBJVNSGPVKUYCI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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